1-cyclopropyl-5,7-dimethyl-2-[(2-methylbenzyl)sulfanyl]pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-CYCLOPROPYL-5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . For 1-CYCLOPROPYL-5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE, the synthetic route involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Involves the use of reducing agents to remove oxygen or add hydrogen.
Substitution: Involves the replacement of one functional group with another. Common reagents used in these reactions include DMF-DMA, carboxylic acid chlorides, and bases. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-CYCLOPROPYL-5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For example, as a tyrosine kinase inhibitor, it interferes with the phosphorylation process, thereby inhibiting the activity of enzymes involved in cell signaling and growth . As a cyclin-dependent kinase inhibitor, it disrupts the cell cycle, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
API-1: Known for its antiproliferative activity.
TKI-28: A tyrosine kinase inhibitor.
CDK4 inhibitors: Used in cancer therapy. 1-CYCLOPROPYL-5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substituents, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C20H21N3OS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-cyclopropyl-5,7-dimethyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N3OS/c1-12-6-4-5-7-15(12)11-25-20-22-19(24)17-13(2)10-14(3)21-18(17)23(20)16-8-9-16/h4-7,10,16H,8-9,11H2,1-3H3 |
InChI Key |
GWOPLPKFHREWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)C3=C(N2C4CC4)N=C(C=C3C)C |
Origin of Product |
United States |
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